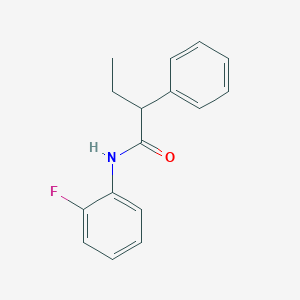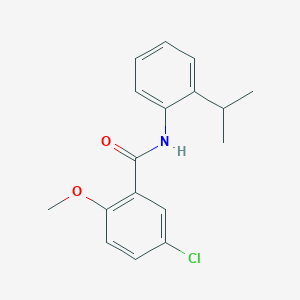
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide, also known as 4-BPMC, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is not fully understood. However, studies suggest that it may act through various pathways, including inhibiting the activity of certain enzymes, modulating the immune system, and regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, reduce inflammation, and inhibit cell proliferation. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in lab experiments is its high potency, which allows for lower doses to be used. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has shown promising results in various areas of research, making it a potential candidate for further study. However, one limitation of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide and its potential therapeutic uses in neurological disorders. Lastly, studies could investigate the effects of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide on other physiological systems, such as the cardiovascular and respiratory systems.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is a chemical compound that has shown potential for various therapeutic uses in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in various areas of research.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This compound is then reacted with 3-cyanopyridine in the presence of a base to form N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C13H11BrN2O |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-7-11(4-5-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
GGWVAZOUTCDWFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
Löslichkeit |
40.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




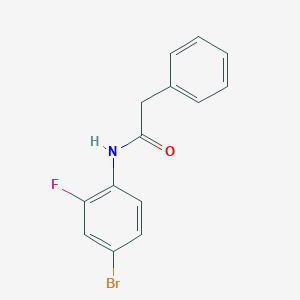


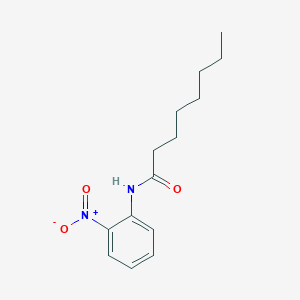
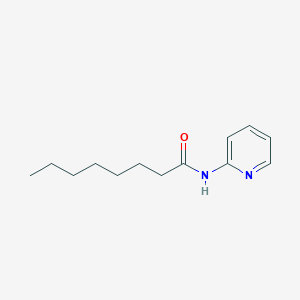
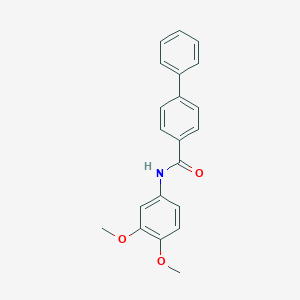


![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
